2'-(Trifluoromethyl)propiophenone

Descripción

The exact mass of the compound 2'-(Trifluoromethyl)propiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-(Trifluoromethyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(Trifluoromethyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

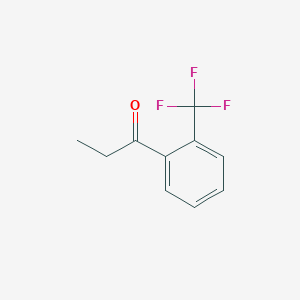

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSBIOFSWWHNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167262 | |

| Record name | 2-(Trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16185-96-9 | |

| Record name | 2-(Trifluoromethyl)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016185969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16185-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2'-(Trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2'-(Trifluoromethyl)propiophenone (CAS No: 16185-96-9). It is a crucial fluorinated aromatic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The presence of the ortho-trifluoromethyl group significantly influences its chemical reactivity, metabolic stability, and lipophilicity, making it a valuable building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and reactivity profile, presenting quantitative data in structured tables and experimental workflows as diagrams for clarity.

Chemical and Physical Properties

2'-(Trifluoromethyl)propiophenone is a colorless to light yellow liquid at room temperature. Its core structure consists of a propiophenone scaffold with a trifluoromethyl group at the ortho position of the phenyl ring. This substitution creates a unique electronic and steric environment that dictates its chemical behavior.[1]

Identifiers and Structure

| Property | Value |

| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]propan-1-one |

| CAS Number | 16185-96-9[2] |

| Molecular Formula | C₁₀H₉F₃O[3] |

| Molecular Weight | 202.17 g/mol [2][3] |

| SMILES | CCC(=O)c1ccccc1C(F)(F)F[2] |

| InChI | 1S/C10H9F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12,13)/h3-6H,2H2,1H3[2] |

| InChIKey | PUSBIOFSWWHNDD-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 219-220 °C (lit.) | [2][3] |

| Density | 1.214 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.461 (lit.) | [2][3] |

| Flash Point | 214 °F | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook |

Synthesis and Experimental Protocols

The primary synthetic route to 2'-(Trifluoromethyl)propiophenone is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative.[4]

Friedel-Crafts Acylation: A Representative Protocol

This reaction involves the electrophilic aromatic substitution of (trifluoromethyl)benzene with an acylating agent like propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[4] The trifluoromethyl group is an electron-withdrawing group, which influences the regioselectivity of the substitution, often directing the incoming acyl group to the ortho position due to a combination of electronic and steric factors.[4]

Reaction: (Trifluoromethyl)benzene + Propionyl Chloride --(AlCl₃)--> 2'-(Trifluoromethyl)propiophenone

Experimental Steps:

-

Reactant Preparation: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), (trifluoromethyl)benzene and a suitable solvent (e.g., dichloromethane) are added.

-

Catalyst Addition: The flask is cooled in an ice bath, and aluminum chloride (AlCl₃) is added portion-wise while stirring.

-

Acylating Agent Addition: Propionyl chloride is added dropwise from the addition funnel to the cooled reaction mixture.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2'-(Trifluoromethyl)propiophenone.

Spectroscopic and Analytical Characterization

A general workflow for the analytical characterization of the synthesized compound would involve a series of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is essential for the structural elucidation of 2'-(Trifluoromethyl)propiophenone.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.[1] The methylene (-CH₂) protons adjacent to the carbonyl group would appear as a quartet, while the terminal methyl (-CH₃) protons would be a triplet.[1] The four aromatic protons would likely appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of both the trifluoromethyl and carbonyl groups.[1]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon environment.[1] The carbonyl carbon will be significantly downfield. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[5] Other aromatic carbons will also show splitting due to C-F coupling.[5][6] It's important to note that fluorinated carbons can sometimes be difficult to detect due to the signal being split into multiple lines, which can be lost in the baseline noise.[5]

-

¹⁹F NMR: The fluorine-19 NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1] For 2'-(Trifluoromethyl)propiophenone (MW = 202.17), the molecular ion peak (M⁺) would be observed at m/z ≈ 202.[1]

Expected Fragmentation Pattern: Common fragmentation pathways for ketones include α-cleavage.[1]

-

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 173, corresponding to the [CF₃C₆H₄CO]⁺ cation.[1]

-

Loss of the trifluoromethyl group (-CF₃): This cleavage would lead to a fragment ion corresponding to propiophenone.[1]

-

Cleavage of the aromatic ring: This would produce various smaller fragment ions.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

-

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the ethyl group.

-

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Applications

The chemical behavior of 2'-(Trifluoromethyl)propiophenone is largely dictated by the interplay between the ketone functionality and the ortho-trifluoromethyl group.[1]

Reactivity Profile

-

Carbonyl Group Reactivity: The ketone's carbonyl group is the primary site of reactivity, susceptible to nucleophilic attack.[1] It can undergo reduction to form the corresponding secondary alcohol or oxidation under specific conditions.[1]

-

Influence of the Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF₃ group significantly impacts the molecule's reactivity.[1] It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] This electronic effect also influences the reactivity of the adjacent ketone.[1]

Applications in Synthesis

The unique properties imparted by the trifluoromethyl group make 2'-(Trifluoromethyl)propiophenone a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: The -CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This makes ortho-trifluoromethylated aromatic ketones, like this compound, important scaffolds in medicinal chemistry for developing new therapeutic agents.[1][8]

-

Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to new pesticides and herbicides, improving their efficacy and stability.

-

Materials Science: Its unique fluorinated structure makes it a useful building block for creating novel polymers and materials with specific, tailored properties.

Safety and Handling

2'-(Trifluoromethyl)propiophenone should be handled with appropriate safety precautions in a well-ventilated area.

| Safety Information | Details |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves |

| Storage Class | 10 - Combustible liquids |

| WGK (Water Hazard Class) | WGK 3 |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. |

| First Aid (Inhalation) | Remove to fresh air. |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. |

This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

References

- 1. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]

- 2. 2 -(Trifluoromethyl)propiophenone 97 16185-96-9 [sigmaaldrich.com]

- 3. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. acdlabs.com [acdlabs.com]

- 7. biophysics.org [biophysics.org]

- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 2'-(Trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2'-(Trifluoromethyl)propiophenone, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The inclusion of a trifluoromethyl group significantly influences the molecule's electronic and steric characteristics, often enhancing metabolic stability and binding affinity in drug candidates.[1] This document outlines its key physical data, details the experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

2'-(Trifluoromethyl)propiophenone is a colorless to light yellow liquid at room temperature.[2] For optimal stability, it should be stored in a tightly sealed container in a dry, well-ventilated place.[2][3]

Quantitative Physical Data

The key physical properties of 2'-(Trifluoromethyl)propiophenone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉F₃O | [2][4] |

| Molecular Weight | 202.17 g/mol | [2][4][5][6] |

| Boiling Point | 219-220 °C (at 760 mmHg) | [2][4][5] |

| Density | 1.214 g/mL (at 25 °C) | [2][4][5] |

| Refractive Index (n_D²⁰) | 1.461 | [2][4][5] |

| Flash Point | 214 °F (101.1 °C) | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Water Solubility | Insoluble / Low |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like 2'-(Trifluoromethyl)propiophenone.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block heater)

-

High-range thermometer (e.g., -10 to 360 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount (a few milliliters) of 2'-(Trifluoromethyl)propiophenone is placed into the fusion tube.

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube containing mineral oil, which is then gently and uniformly heated.

-

As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method provides a precise means of determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with 2'-(Trifluoromethyl)propiophenone. Care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.

-

The filled pycnometer is reweighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of compounds.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper or pipette

Procedure:

-

The refractometer is turned on, and the temperature is allowed to stabilize to the desired value (e.g., 20 °C) using the circulating water bath.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

A few drops of 2'-(Trifluoromethyl)propiophenone are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringing (dispersion) is observed, the compensator dial is adjusted to eliminate it.

-

The refractive index value is read directly from the instrument's scale.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. The Pensky-Martens closed-cup method is suitable for combustible liquids.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer

Procedure:

-

The sample cup of the apparatus is filled with 2'-(Trifluoromethyl)propiophenone to the marked level.

-

The lid, which contains the stirrer, thermometer, and ignition source assembly, is securely placed on the cup.

-

Heating is initiated at a slow, constant rate (e.g., 5-6 °C per minute), and the sample is stirred continuously.

-

At regular temperature intervals, the stirring is paused, and the ignition source is applied by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical compound such as 2'-(Trifluoromethyl)propiophenone.

Caption: Workflow for Physical Characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]

- 4. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE(1533-03-5) IR Spectrum [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Structure Elucidation of 2'-(Trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2'-(Trifluoromethyl)propiophenone, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details the analytical methodologies and data interpretation integral to confirming the molecular structure of this compound.

Compound Identification and Properties

2'-(Trifluoromethyl)propiophenone is an aromatic ketone characterized by a propiophenone backbone with a trifluoromethyl group at the ortho-position of the phenyl ring. This substitution significantly influences the compound's chemical and physical properties.

| Property | Value |

| CAS Number | 16185-96-9[1][2] |

| Molecular Formula | C₁₀H₉F₃O[3] |

| Molecular Weight | 202.17 g/mol [3] |

| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]propan-1-one |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 219-220 °C |

| Density | 1.214 g/mL at 25 °C |

Synthesis and Reaction Mechanism

The primary synthetic route to 2'-(Trifluoromethyl)propiophenone is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with propionyl chloride.[2][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of the trifluoromethyl-substituted benzene. The trifluoromethyl group, being a strong electron-withdrawing group, directs the incoming acyl group predominantly to the ortho position due to a combination of electronic and steric effects.[2]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 2'-(Trifluoromethyl)propiophenone

This protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.

Materials:

-

(Trifluoromethyl)benzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

5% Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add propionyl chloride to the stirred suspension.

-

After the addition of propionyl chloride, add (trifluoromethyl)benzene dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 5% hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 2'-(Trifluoromethyl)propiophenone.

Spectroscopic Data and Structure Elucidation

The definitive structure of 2'-(Trifluoromethyl)propiophenone is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Aromatic H |

| ~7.5-7.6 | m | 2H | Aromatic H |

| ~7.4 | d | 1H | Aromatic H |

| ~2.9 | q | 2H | -CH₂- |

| ~1.1 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~202 | C=O (Ketone) |

| ~140 | Aromatic C (quaternary) |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H (quartet, J ≈ 5 Hz) |

| ~127 | Aromatic C (quaternary, J ≈ 30 Hz) |

| ~124 | -CF₃ (quartet, J ≈ 272 Hz) |

| ~32 | -CH₂- |

| ~8 | -CH₃ |

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 10-20 mg of the purified 2'-(Trifluoromethyl)propiophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2'-(Trifluoromethyl)propiophenone will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1315 | Strong | C-F stretch (trifluoromethyl group) |

| ~1100-1170 | Strong | C-F stretch (trifluoromethyl group) |

| ~3000-3100 | Weak | C-H stretch (aromatic) |

| ~2850-2980 | Weak | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of 2'-(Trifluoromethyl)propiophenone is expected to show a molecular ion peak [M]⁺ at m/z = 202. Key fragmentation pathways would likely include:

-

α-cleavage: Loss of the ethyl group (•C₂H₅) to give a fragment at m/z = 173.

-

Loss of CO: Fragmentation of the acylium ion to yield a phenyl cation with a trifluoromethyl substituent.

-

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic elucidation of the compound's structure.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a congruent and unambiguous confirmation of the structure of 2'-(Trifluoromethyl)propiophenone. The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation in the mass spectrum all contribute to a comprehensive and definitive structural elucidation. This guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)propiophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-(Trifluoromethyl)propiophenone, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the widely utilized Friedel-Crafts acylation method. This guide will detail the reaction mechanism, provide experimental protocols, present key quantitative data, and offer insights into the process workflow.

Introduction

2'-(Trifluoromethyl)propiophenone (CAS No: 16185-96-9) is an aromatic ketone of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group at the ortho position of the propiophenone core imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative drug candidates.[1][2] The principal and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethyl)benzene with a propanoyl source.[2][3] This electrophilic aromatic substitution reaction offers an efficient pathway to this key building block.

The Friedel-Crafts Acylation Reaction

The synthesis of 2'-(Trifluoromethyl)propiophenone is achieved through the Friedel-Crafts acylation of (trifluoromethyl)benzene. This classic reaction involves the introduction of an acyl group (in this case, a propanoyl group) onto an aromatic ring. The reaction typically employs propanoyl chloride or propionic anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (propanoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of (trifluoromethyl)benzene attacks the acylium ion. The trifluoromethyl group (-CF₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. However, it is primarily an ortho- and para-director for steric and electronic reasons, with the ortho-product being significant in this case.[3]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step.

Quantitative Data

The physical and chemical properties of 2'-(Trifluoromethyl)propiophenone are summarized in the table below. While specific yield data for this exact transformation is not widely published in comparative studies, the Friedel-Crafts acylation of aromatic compounds is known to proceed with good to excellent yields, often exceeding 70-80% under optimized conditions. Temperature control is a critical parameter to minimize the formation of side products.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉F₃O | [4] |

| Molecular Weight | 202.17 g/mol | [4] |

| CAS Number | 16185-96-9 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 219-220 °C (lit.) | [4] |

| Density | 1.214 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.461 (lit.) | [4] |

Spectroscopic Data

| Technique | Key Data | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5–8.0 ppm due to the deshielding effect of the -CF₃ group. | [2] |

| ¹³C NMR | The carbonyl carbon signal is expected in the range of δ 195–205 ppm. | [2] |

| FT-IR | A strong C=O stretching vibration is observed around 1680 cm⁻¹. | [2] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2'-(Trifluoromethyl)propiophenone via Friedel-Crafts acylation. This protocol is based on established methods for similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment

-

(Trifluoromethyl)benzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Reaction Procedure

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser is set up in a fume hood. The system is protected from atmospheric moisture using a drying tube or an inert gas atmosphere.

-

Reagent Charging: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask. The mixture is cooled in an ice bath to 0 °C.

-

Addition of Acylating Agent: Propanoyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the cooled suspension of aluminum chloride via the addition funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Addition of Aromatic Substrate: After the addition of propanoyl chloride is complete, (trifluoromethyl)benzene, also dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture, again maintaining a low temperature.

-

Reaction: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically monitored by TLC or GC for completion).[2] The reaction temperature is a crucial parameter to control for optimal yield and to minimize side-product formation, with a range of 0-25°C often being suitable.[2]

-

Workup: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane.

-

Washing: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 2'-(Trifluoromethyl)propiophenone can be purified by one of the following methods:

-

Column Chromatography: Purification can be achieved using silica gel column chromatography with a gradient of hexane and ethyl acetate as the eluent.[2]

-

Recrystallization: The product can also be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Experimental Workflow and Logical Relationships

The overall workflow for the synthesis and purification of 2'-(Trifluoromethyl)propiophenone can be visualized as follows:

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient method for the synthesis of 2'-(Trifluoromethyl)propiophenone. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this important intermediate. Further optimization of reaction parameters may be necessary to adapt the procedure to specific laboratory scales and equipment.

References

An In-depth Technical Guide to the Core of C10H9F3O: Isomers, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C10H9F3O represents a class of organic compounds that has garnered significant interest in the field of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (-CF3) into a ten-carbon framework containing a phenyl ring and an oxygen atom imparts unique physicochemical and biological properties. This guide provides a comprehensive technical overview of the key isomers of C10H9F3O, their synthesis, characterization, and their role as potent enzyme inhibitors, with a focus on their potential therapeutic applications.

The presence of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Compounds with this moiety often exhibit potent and selective biological activities, making them valuable scaffolds for the development of novel therapeutic agents. This document will delve into the quantitative data, experimental protocols, and mechanistic insights necessary for researchers working with this important class of molecules.

Isomers of C10H9F3O

The molecular formula C10H9F3O can correspond to numerous structural isomers. Among the most studied are the trifluoromethyl-substituted phenylpropanones. These can be broadly categorized into two main groups based on the position of the carbonyl group on the three-carbon side chain: 1-propanones and 2-propanones. Within each group, the trifluoromethyl group can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring.

Physicochemical and Spectroscopic Data

The following tables summarize the available physicochemical and spectroscopic data for the primary isomers of trifluoromethylphenylpropanone.

Table 1: Physicochemical Properties of 1-(Trifluoromethylphenyl)propan-1-one Isomers

| Property | 1-[2-(Trifluoromethyl)phenyl]propan-1-one | 1-[3-(Trifluoromethyl)phenyl]propan-1-one | 1-[4-(Trifluoromethyl)phenyl]propan-1-one |

| CAS Number | 16185-96-9[1] | 1533-03-5 | 711-33-1[2] |

| Molecular Weight | 202.17 g/mol | 202.17 g/mol | 202.17 g/mol |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | Colorless or pale yellow liquid[3] | - |

| Boiling Point | 219-220 °C (lit.)[1] | 154-155 °C[3] | - |

| Melting Point | - | -16 °C[3] | - |

| Density | 1.214 g/mL at 25 °C (lit.)[1] | 1.343 g/cm³[3] | - |

Table 2: Physicochemical Properties of 1-(Trifluoromethylphenyl)propan-2-one Isomers

| Property | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | 1-[3-(Trifluoromethyl)phenyl]propan-2-one | 1-[4-(Trifluoromethyl)phenyl]propan-2-one |

| CAS Number | 21235-67-6 | 21906-39-8 | 713-45-1 |

| Molecular Weight | 202.17 g/mol | 202.17 g/mol | 202.17 g/mol |

| Appearance | - | - | - |

| Boiling Point | - | - | - |

| Melting Point | - | - | - |

| Density | - | - | - |

Table 3: NMR Spectroscopic Data for 1-[3-(Trifluoromethyl)phenyl]propan-1-one (Predicted and Reference-Based)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.2-7.6 | m | - | Aromatic Protons |

| 3.01 | q | 7.2 | -CH₂- | |

| 1.22 | t | 7.2 | -CH₃ | |

| ¹³C NMR | ~200 | s | - | C=O |

| ~137 | s | - | C-CF₃ | |

| ~133-128 | m | - | Aromatic CH | |

| ~129 | q | ~32 | C-CF₃ (q) | |

| ~124 | q | ~272 | -CF₃ (q) | |

| ~32 | t | - | -CH₂- | |

| ~8 | q | - | -CH₃ |

Note: The NMR data is estimated based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The synthesis of trifluoromethylphenylpropanone isomers is most commonly achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of a trifluoromethyl-substituted benzene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Synthesis of 1-[3-(Trifluoromethyl)phenyl]propan-1-one via Friedel-Crafts Acylation

Objective: To synthesize 1-[3-(trifluoromethyl)phenyl]propan-1-one from 3-(trifluoromethyl)benzoyl chloride and ethylmagnesium bromide (as a precursor to propionyl chloride in situ or in a related reaction). A more direct Friedel-Crafts approach is outlined below.

Materials:

-

(Trifluoromethyl)benzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane (100 mL) in the reaction flask and cooled to 0 °C in an ice bath.

-

Propionyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

-

(Trifluoromethyl)benzene (1.0 equivalent) is then added dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) containing concentrated hydrochloric acid (20 mL). The mixture is stirred until all the aluminum salts are dissolved.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-[3-(trifluoromethyl)phenyl]propan-1-one.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

Trifluoromethyl ketones (TFMKs) are a class of potent, reversible inhibitors of serine and cysteine proteases.[4] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.

This interaction leads to the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the substrate hydrolysis reaction.[5] This mechanism of action is responsible for the potent inhibitory activity of TFMKs against a wide range of proteases, including chymotrypsin, elastase, and caspases.

Enzyme Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of serine protease inhibition by a trifluoromethyl ketone.

Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.

Therapeutic Potential

The ability of trifluoromethyl ketones to inhibit key enzymes involved in various disease processes makes them attractive candidates for drug development. For instance, inhibitors of proteases like human leukocyte elastase have potential applications in the treatment of inflammatory diseases. Furthermore, the inhibition of viral proteases is a key strategy in the development of antiviral therapies.[4] The isomers of C10H9F3O, as members of the TFMK class, represent a promising starting point for the design and synthesis of novel enzyme inhibitors with therapeutic potential.

Conclusion

The molecular formula C10H9F3O encompasses a range of structurally diverse isomers with significant potential in drug discovery and development. The trifluoromethylphenylpropanones, in particular, are potent enzyme inhibitors due to the unique electronic properties conferred by the trifluoromethyl group. This guide has provided a detailed overview of the key isomers, their synthesis via Friedel-Crafts acylation, and their mechanism of action as reversible covalent inhibitors of serine proteases. The presented data and experimental protocols serve as a valuable resource for researchers and scientists working to harness the therapeutic potential of this important class of compounds. Further investigation into the specific biological activities and structure-activity relationships of individual C10H9F3O isomers is warranted to fully elucidate their potential as drug candidates.

References

2'-(Trifluoromethyl)propiophenone molecular weight 202.17

An In-Depth Technical Guide to 2'-(Trifluoromethyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of 2'-(Trifluoromethyl)propiophenone (CAS No. 16185-96-9), a fluorinated aromatic ketone of significant interest in chemical synthesis and drug discovery. The document details its physicochemical properties, synthesis methodologies, chemical reactivity, and applications. The presence of the trifluoromethyl group at the ortho position of the propiophenone core imparts unique electronic and steric characteristics, influencing its reactivity and making it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols and visual representations of key chemical processes.

Chemical and Physical Properties

2'-(Trifluoromethyl)propiophenone is a colorless liquid at room temperature.[3] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's chemical properties, including the reactivity of the aromatic ring and the adjacent ketone functional group.[2][4] This substitution pattern is known to enhance metabolic stability and binding affinity in drug candidates.[2][5]

The key quantitative properties of 2'-(Trifluoromethyl)propiophenone are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O | [6][7][8] |

| Molecular Weight | 202.17 g/mol | [2][6] |

| CAS Number | 16185-96-9 | [2][6][7] |

| Boiling Point | 219-220 °C (lit.) | [6][8] |

| Density | 1.214 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.461 (lit.) | [6] |

| Flash Point | 214 °F | [8][9] |

| InChI Key | PUSBIOFSWWHNDD-UHFFFAOYSA-N | [2] |

| SMILES String | CCC(=O)c1ccccc1C(F)(F)F |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 2'-(Trifluoromethyl)propiophenone is through Friedel-Crafts acylation.[1][4] This electrophilic aromatic substitution reaction involves the acylation of a trifluoromethyl-substituted benzene derivative with an acylating agent in the presence of a Lewis acid catalyst.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a typical laboratory-scale synthesis of 2'-(Trifluoromethyl)propiophenone.

Materials:

-

(Trifluoromethyl)benzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

-

Add anhydrous aluminum chloride to the flask, followed by the addition of dry dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add propionyl chloride to the stirred suspension.

-

After the addition of propionyl chloride, add (trifluoromethyl)benzene dropwise via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure 2'-(Trifluoromethyl)propiophenone.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2'-(Trifluoromethyl)propiophenone via the Friedel-Crafts acylation reaction.

Chemical Reactivity and Applications

The chemical behavior of 2'-(Trifluoromethyl)propiophenone is largely dictated by its structural features: the aromatic phenyl ring, the propiophenone side chain, and the ortho-trifluoromethyl group.[2] The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards further electrophilic substitution.[2] The carbonyl group remains a primary site for reactivity, susceptible to reduction and oxidation reactions.[2]

This versatile intermediate is a crucial building block in several sectors:

-

Pharmaceutical Synthesis: It serves as a key starting material for novel drug candidates. The trifluoromethyl group is often incorporated to enhance efficacy, metabolic stability, and lipophilicity.[1][2][5]

-

Agrochemical Development: It is used in the creation of advanced pesticides and herbicides, where the trifluoromethyl moiety can impart desirable properties.[1][2]

-

Materials Science: The unique fluorinated structure contributes to the synthesis of new materials with specialized properties.[1]

Potential Biological Activity and Signaling Pathways

While specific biological activities for 2'-(Trifluoromethyl)propiophenone itself are not extensively documented in publicly available literature, its structural motif is of high interest in medicinal chemistry.[2] The trifluoromethyl group is a well-known bioisostere for other chemical groups and is frequently used in drug design to modulate a compound's interaction with biological targets.[5] Compounds containing this moiety have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][10]

As a scaffold, 2'-(Trifluoromethyl)propiophenone could be modified to create inhibitors of various enzymes, such as kinases, which are often implicated in disease signaling pathways. The diagram below represents a generic kinase signaling pathway that could be targeted by a derivative of this compound.

This diagram illustrates how a drug derived from 2'-(Trifluoromethyl)propiophenone might function as a kinase inhibitor, blocking a signaling cascade that leads to a specific cellular response. This is a representative model of a common mechanism of action for modern therapeutics in areas like oncology.

References

- 1. nbinno.com [nbinno.com]

- 2. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]

- 3. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]

- 7. 2'-(Trifluoromethyl)propiophenone [oakwoodchemical.com]

- 8. 16185-96-9 CAS MSDS (2'-(Trifluoromethyl)propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Key Player in Enhancing the Therapeutic Potential of Propiophenone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This powerful functional group can dramatically alter the physicochemical and biological properties of a parent molecule, often leading to enhanced therapeutic efficacy. This guide delves into the multifaceted role of the trifluoromethyl group in the context of propiophenone derivatives, a class of compounds with significant potential in drug discovery. By examining the impact of trifluoromethylation on synthesis, physicochemical characteristics, and biological activity, this document provides a comprehensive resource for professionals engaged in the development of novel therapeutics.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique set of properties to the propiophenone scaffold, primarily driven by the high electronegativity of fluorine atoms. These properties are pivotal in modulating the drug-like characteristics of the resulting derivatives.

Key Physicochemical Modifications:

-

High Electronegativity and Electron-Withdrawing Nature: The CF3 group is a strong electron-withdrawing substituent due to the cumulative inductive effect of the three fluorine atoms.[1][2] This significantly influences the electron distribution within the propiophenone molecule, affecting its reactivity and potential interactions with biological targets.

-

Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity (fat-solubility) of a molecule.[1][2][3] This property is crucial for improving a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby potentially increasing its bioavailability and efficacy for centrally acting drugs.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2][3] This makes the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[3] This increased metabolic stability can lead to a longer biological half-life, allowing for less frequent dosing.

-

Steric Effects: The trifluoromethyl group is sterically larger than a hydrogen atom and is often used as a bioisostere for a methyl or chloro group.[4] This steric bulk can influence the conformation of the molecule and its binding affinity and selectivity for a specific biological target.

Table 1: Physicochemical Properties of a Trifluoromethylated Propiophenone Derivative

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 3'-(Trifluoromethyl)propiophenone | 1533-03-5 | C10H9F3O | 202.17 | 216-217 | 1.202 |

Data sourced from Sigma-Aldrich and ChemicalBook.[5][6][7][8][9]

Synthesis of Trifluoromethylated Propiophenone Derivatives

The primary synthetic route for preparing trifluoromethylated propiophenone derivatives is the Friedel-Crafts acylation .[10] This well-established electrophilic aromatic substitution reaction involves the acylation of a trifluoromethyl-substituted benzene derivative with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2'-(Trifluoromethyl)propiophenone via Friedel-Crafts Acylation

Materials:

-

Trifluoromethylbenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add trifluoromethylbenzene (1.2 equivalents) dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2'-(trifluoromethyl)propiophenone.

Logical Workflow for Synthesis

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Biological Activities and the Role of the Trifluoromethyl Group

Propiophenone derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The incorporation of a trifluoromethyl group is anticipated to modulate these activities significantly.

Anticancer Activity

Chalcones, which are structurally similar to propiophenones (1,3-diaryl-2-propen-1-ones), provide a valuable model for understanding the potential impact of trifluoromethylation. Studies on α-trifluoromethyl chalcones have demonstrated potent antiproliferative activities against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.

Table 2: Anticancer Activity of Selected Trifluoromethylated Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| α-CF3-4-NO2-chalcone | DU145 (Prostate) | < 0.2 |

| PC-3 (Prostate) | < 0.2 | |

| α-CF3-3,4-difluorochalcone | DU145 (Prostate) | < 0.2 |

| PC-3 (Prostate) | < 0.2 |

Data from a study on α-trifluoromethyl chalcones as potent anticancer agents.[11]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (propiophenone derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanism of Action: Modulation of Signaling Pathways

The anticancer and anti-inflammatory activities of many small molecules are often attributed to their ability to modulate key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[12][13]

While direct evidence for the modulation of the NF-κB pathway by trifluoromethylated propiophenone derivatives is limited, studies on structurally related chalcones have shown that they can inhibit NF-κB activation.[1][2] It is plausible that trifluoromethylated propiophenones could exert their biological effects through a similar mechanism. The electron-withdrawing nature of the CF3 group could influence the interaction of the propiophenone scaffold with key proteins in the NF-κB pathway, such as IκB kinase (IKK), thereby preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p65/p50 NF-κB dimer.

NF-κB Signaling Pathway

Caption: A diagram of the NF-κB signaling pathway and a hypothesized point of inhibition.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of a trifluoromethylated propiophenone derivative on the levels of key proteins in the NF-κB signaling pathway.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for a specified time, with or without a pro-inflammatory stimulus (e.g., TNF-α). Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the propiophenone scaffold offers a promising strategy for the development of novel therapeutic agents. The unique physicochemical properties conferred by the CF3 group, including enhanced lipophilicity and metabolic stability, can lead to improved pharmacokinetic profiles and potentially greater biological activity. While further studies are needed to provide a direct comparison of the biological activities of trifluoromethylated propiophenones with their non-fluorinated counterparts, the existing evidence from related compound classes strongly suggests a beneficial role for this functional group.

Future research should focus on the synthesis of a focused library of trifluoromethylated propiophenone derivatives with varying substitution patterns on the aromatic rings. Systematic evaluation of their anticancer and anti-inflammatory activities, coupled with detailed mechanistic studies to elucidate their effects on key signaling pathways such as NF-κB, will be crucial for advancing these compounds towards clinical development. The in-depth understanding of the structure-activity relationships will guide the rational design of next-generation propiophenone-based drugs with enhanced efficacy and safety profiles.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 9. mdpi.com [mdpi.com]

- 10. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Trifluoromethylated Aromatic Ketones: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic ketones has emerged as a powerful tool in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of these valuable compounds, with a focus on their role as enzyme inhibitors. Detailed experimental protocols for key synthetic methodologies are provided, alongside curated quantitative data to facilitate comparison and application in research and development.

Synthesis of Trifluoromethylated Aromatic Ketones

The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule, enhancing its metabolic stability, binding affinity, and bioavailability. Several synthetic strategies have been developed to access trifluoromethylated aromatic ketones, each with its own advantages and substrate scope.

Friedel-Crafts Acylation

A classic method for the synthesis of aromatic ketones, the Friedel-Crafts acylation can be adapted to produce trifluoromethylated analogues. This electrophilic aromatic substitution reaction typically involves the reaction of a trifluoromethyl-substituted benzene derivative with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

-

Materials: Anhydrous aluminum chloride (AlCl₃), methylene chloride (CH₂Cl₂), acetyl chloride (CH₃COCl), toluene.

-

Procedure:

-

To a 100-mL round-bottomed flask equipped with an addition funnel, reflux condenser, and a septum, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.

-

Following the addition, add a solution of the aromatic compound (e.g., toluene) (0.050 mol) in 10 mL of methylene chloride in the same dropwise manner, controlling the addition rate to prevent excessive boiling.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

-

Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with 20 mL of methylene chloride.

-

Combine the organic layers, wash with two portions of saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography.[1]

-

Trifluoromethylation of Benzoic Acids

A convenient method for the synthesis of aryl trifluoromethyl ketones involves the trifluoromethylation of readily available benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent like trifluoroacetic anhydride (TFAA).

Experimental Protocol: Trifluoromethylation of a Benzoic Acid Derivative

-

Materials: Carboxylic acid, 4-dimethylaminopyridine (DMAP), cesium fluoride (CsF), trimethyl(trifluoromethyl)silane (TMSCF₃), trifluoroacetic anhydride (TFAA), anisole (PhOMe).

-

Procedure:

-

In an oven-dried 25 mL Schlenk tube under a nitrogen atmosphere, combine the carboxylic acid (0.2 mmol), DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.).

-

Add anisole (2 mL), TMSCF₃ (0.6 mmol, 3.0 equiv.), and TFAA (0.4 mmol, 2.0 equiv.).

-

Seal the tube and heat the reaction mixture at 120 °C for 15 hours.

-

After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired aryl trifluoromethyl ketone.[2]

-

Nucleophilic Trifluoromethylation of Esters with Fluoroform

Fluoroform (HCF₃), a potent greenhouse gas, can be utilized as an economical trifluoromethylating agent for the synthesis of trifluoromethyl ketones from esters. The reaction is typically mediated by a strong base such as potassium hexamethyldisilazide (KHMDS).

Experimental Protocol: Trifluoromethylation of Methyl 2-naphthoate

-

Materials: Methyl 2-naphthoate, potassium hexamethyldisilazide (KHMDS), triglyme, fluoroform (HCF₃).

-

Procedure:

-

In a glovebox, place KHMDS (2.0 mmol) in a reaction vessel and add triglyme (1.0 mL) at room temperature.

-

Cool the mixture to -40 °C.

-

Introduce fluoroform gas (1.1 equiv) into the vessel.

-

Add a solution of methyl 2-naphthoate (1.0 mmol) in triglyme (1.0 mL) to the reaction mixture.

-

Stir the reaction at -40 °C for the specified time.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the trifluoromethyl ketone.[3][4][5]

-

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis of α-trifluoromethyl ketones. These reactions often proceed via radical intermediates and offer a high degree of functional group tolerance. One approach involves the photooxidative keto-trifluoromethylation of styrenes.

Experimental Protocol: Photooxidative Keto-Trifluoromethylation of Styrene

-

Materials: Styrene, Langlois reagent (CF₃SO₂Na), anthraquinone-based organocatalyst (e.g., AQN-2-CONHBn), barium hydroxide (Ba(OH)₂), dimethylacetamide (DMA), oxygen atmosphere, visible light source.

-

Procedure:

-

In a reaction vessel, combine the styrene derivative, CF₃SO₂Na, the anthraquinone catalyst, and Ba(OH)₂ in DMA.

-

Subject the reaction mixture to an oxygen atmosphere.

-

Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for the designated time.

-

Upon completion, work up the reaction mixture by extraction and purify the product by column chromatography.[6]

-

Quantitative Data Summary

The following tables summarize the yields for various synthetic methods and the biological activity of selected trifluoromethylated aromatic ketones.

Table 1: Synthesis of Trifluoromethylated Aromatic Ketones - Reaction Yields

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Toluene | Acetyl chloride, AlCl₃, CH₂Cl₂ | 4-Methylacetophenone | Not specified | [1] |

| 4-Methoxybenzoic acid | TMSCF₃, TFAA, DMAP, CsF, PhOMe, 120°C | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | 85 | [2] |

| 4-Chlorobenzoic acid | TMSCF₃, TFAA, DMAP, CsF, PhOMe, 120°C | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 92 | [2] |

| Methyl 2-naphthoate | HCF₃, KHMDS, triglyme, -40°C | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | 75 | [3][4] |

| Methyl 4-(tert-butyl)benzoate | HCF₃, KHMDS, triglyme, -40°C | 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 | [3][4] |

| Styrene | CF₃SO₂Na, AQN-2-CONHBn, Ba(OH)₂, O₂, visible light | 2,2,2-Trifluoro-1-phenylethan-1-one | up to 82 | [6] |

Table 2: Biological Activity of Trifluoromethylated Aromatic Ketone Inhibitors

| Target Enzyme | Inhibitor | IC₅₀ (nM) | Kᵢ (µM) | Cell-based Potency (EC₅₀, µM) | Reference |

| FGFR4 | Compound 6A | 190 | - | - | [7] |

| FGFR4 | Compound 6O | 75.3 | - | - | [7] |

| FGFR1 | Compound 6A | 1565 | - | - | [7] |

| FGFR2 | Compound 6A | 1149 | - | - | [7] |

| FGFR3 | Compound 6A | 277 | - | - | [7] |

| SARS-CoV 3CL Protease | Inhibitor 5h | - | 0.3 (after 4h) | - | [8][9] |